![molecular formula C13H13ClN2 B1454245 [(4-Chlorophenyl)(pyridin-3-yl)methyl](methyl)amine CAS No. 1156267-03-6](/img/structure/B1454245.png)
[(4-Chlorophenyl)(pyridin-3-yl)methyl](methyl)amine
Overview
Description
This compound, also known as (3RS)-3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine , is used for research, analysis, and scientific education . It is intended for professional use only and is classified as a laboratory chemical .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods. For instance, one study used magnesium oxide nanoparticles to catalyze the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H8ClNO/c13-11-5-3-9(4-6-11)12(15)10-2-1-7-14-8-10/h1-8H . This indicates the presence of a chlorine atom, a nitrogen atom, and an oxygen atom in the molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 217.65 . The compound is classified as Acute Tox. 3 (Oral), H301 (ATE=100 mg/kg bodyweight) .Scientific Research Applications
Research and Analysis
This compound is primarily used for research, analysis, and scientific education . It’s a laboratory chemical used by professionals in various scientific fields .
Biological Studies
The compound could potentially be used in biological studies. While specific applications aren’t mentioned, compounds with similar structures have been used in biological research .
Drug Discovery
In the field of drug discovery, this compound could be used as a building block or intermediate in the synthesis of more complex molecules. For instance, compounds with similar structures have been used in the development of potential anti-HIV drugs .
Chemical Synthesis
As a chemical with a specific structure, it could be used in chemical synthesis as a reagent or building block to create other chemicals .
Safety Testing
The compound’s safety data sheet suggests it may be used in safety testing. This could involve determining its toxicity, reactivity, and other safety-related properties .
Anti-Tubercular Agents
While not directly mentioned, compounds with similar structures have been used in the design and synthesis of potential anti-tubercular agents .
Safety and Hazards
properties
IUPAC Name |
1-(4-chlorophenyl)-N-methyl-1-pyridin-3-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c1-15-13(11-3-2-8-16-9-11)10-4-6-12(14)7-5-10/h2-9,13,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWNSRUAXBAJPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=C(C=C1)Cl)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Chlorophenyl)(pyridin-3-yl)methyl](methyl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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